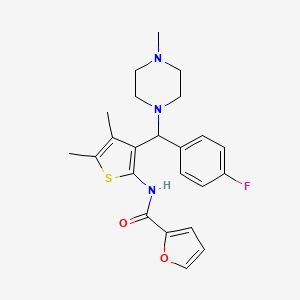

N-(3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Description

N-(3-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with dimethyl groups, a 4-fluorophenyl moiety, a 4-methylpiperazine ring, and a furan-2-carboxamide group. The fluorine atom may enhance binding affinity and metabolic stability, while the methylpiperazine group could improve solubility. The dimethylthiophene and furan components likely influence steric and electronic properties, impacting target interactions and pharmacokinetics.

Properties

IUPAC Name |

N-[3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2S/c1-15-16(2)30-23(25-22(28)19-5-4-14-29-19)20(15)21(17-6-8-18(24)9-7-17)27-12-10-26(3)11-13-27/h4-9,14,21H,10-13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRKDIQQZWKEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.48 g/mol. The structure includes a furan ring and a thiophene moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its interaction with multiple biological targets:

- Dopamine Receptors : Compounds with similar piperazine structures have shown affinity for dopamine transporters, suggesting potential applications in neuropharmacology, particularly in treating disorders like depression and schizophrenia .

- Anticancer Activity : Research indicates that derivatives with thiophene and furan rings exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Biological Activity Overview

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study evaluating the cytotoxic effects of compounds similar to this compound found significant activity against various human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

-

Neuropharmacological Effects :

- In preclinical trials, compounds with similar structural features demonstrated significant binding affinity for dopamine receptors, indicating potential use in treating conditions such as ADHD and depression. The selectivity for dopamine over serotonin receptors suggests a favorable side effect profile compared to traditional antidepressants.

-

Antimicrobial Activity :

- Research has shown that certain derivatives possess antibacterial activity against Gram-positive bacteria, which could lead to new therapeutic options for resistant strains.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the thiophene or furan positions have been explored to improve potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Thiophene substitution | Increased cytotoxicity in cancer cell lines |

| Furan ring modification | Enhanced selectivity for dopamine receptors |

| Piperazine alterations | Improved binding affinity and reduced side effects |

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4-methylpiperazine differs from the 2-methoxy- or dichlorophenyl-substituted piperazines in compounds 34–35.

- The 4,5-dimethylthiophene core is unique to the target compound, while analogs 34–37 employ benzofuran, benzothiophene, or indole systems. Thiophene’s smaller size and electron-rich nature may alter binding kinetics compared to larger aromatic systems .

- The furan-2-carboxamide group in the target contrasts with iodinated benzofuran (34) or indole-carboxamide (36–37). Fluorine’s electronegativity and small atomic radius may improve metabolic stability relative to iodine or chlorine substituents .

Physicochemical Data

| Property | Target Compound | Compound 34 | Compound 35 | Compound 36 | Compound 37 |

|---|---|---|---|---|---|

| Melting Point (°C) | Not reported | 239–240 (HCl) | 214–216 (AcOH) | 226–228 (HCl) | Not reported |

| Yield | Not reported | 63% | 62% | 40% | Not reported |

The higher melting points of halogenated compounds (e.g., 34 with iodine, 36 with chlorine) suggest stronger intermolecular forces compared to the target’s fluorine-substituted analog . The target’s dimethylthiophene may lower solubility relative to hydroxybutyl-containing analogs (34–37), though the methylpiperazine could mitigate this.

Pharmacological Implications

While experimental data for the target compound are unavailable, structural parallels to compounds 34–37 provide insights:

- Receptor Affinity : Piperazine derivatives often target dopamine or serotonin receptors. The 4-fluorophenyl group may enhance selectivity for serotonin receptors, similar to 2-methoxyphenyl in 34 and 35 .

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism could extend the target’s half-life compared to iodine (34) or chlorine (36), which are prone to dehalogenation .

- Lipophilicity : The dimethylthiophene and furan groups may increase logP relative to indole or benzofuran analogs, influencing blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.